(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one

Catalog No.
S1941923
CAS No.
84696-15-1
M.F
C35H52O6
M. Wt
568.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-...

CAS Number

84696-15-1

Product Name

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one

Molecular Formula

C35H52O6

Molecular Weight

568.8 g/mol

InChI

InChI=1S/C18H28O3.C17H24O3/c1-4-5-6-7-14(2)12-16(19)10-8-15-9-11-17(20)18(13-15)21-3;1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9,11,13-14,20H,4-8,10,12H2,1-3H3;7-8,10,12-13,19H,3-6,9,11H2,1-2H3/b;8-7+

InChI Key

QCVRFSPGUWEKFC-ILHSMLOTSA-N

SMILES

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC.CCCCCC(C)CC(=O)CCC1=CC(=C(C=C1)O)OC

Canonical SMILES

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC.CCCCCC(C)CC(=O)CCC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC.CCCCCC(C)CC(=O)CCC1=CC(=C(C=C1)O)OC

Anti-inflammatory and Antioxidant Properties

Ginger extract has been a subject of scientific research due to its potential anti-inflammatory and antioxidant properties. These properties are attributed to bioactive compounds present in ginger, particularly gingerols, shogaols, and paradols []. Studies suggest ginger extract may be beneficial in managing various conditions associated with inflammation, such as osteoarthritis and rheumatoid arthritis [, ]. Additionally, research indicates ginger extract's antioxidant properties may help protect against cellular damage caused by free radicals [].

Potential in Cancer Prevention and Management

The anti-inflammatory and antioxidant effects of ginger extract are also being investigated in the context of cancer prevention and management. Studies suggest ginger extract may play a role in inhibiting cancer cell growth, proliferation, and metastasis []. However, more research is needed to fully understand the potential benefits of ginger extract in cancer treatment [].

Gastrointestinal Benefits

Ginger extract has a long history of use in traditional medicine for digestive ailments. Scientific research is exploring the mechanisms by which ginger extract may improve gastrointestinal health. Studies suggest ginger extract may be effective in reducing nausea and vomiting, as well as in mitigating symptoms of indigestion, such as dyspepsia [].

Other Areas of Research

Scientific research on ginger extract continues to explore its potential benefits in various health areas. These include:

  • Cardiovascular health: Studies suggest ginger extract may help improve blood lipid profiles and blood pressure, potentially reducing the risk of cardiovascular diseases [].
  • Neurodegenerative diseases: Research is investigating the potential neuroprotective effects of ginger extract, with some studies suggesting it may play a role in mitigating the progression of Alzheimer's disease and Parkinson's disease [].
  • Pain management: Ginger extract's anti-inflammatory properties are being explored for their potential in managing pain associated with various conditions, such as menstrual cramps and muscle soreness after exercise [].

The compound (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one; 1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one is a synthetic organic molecule characterized by its unique structure, which contains a long carbon chain and multiple functional groups, including hydroxyl and methoxy groups. This compound belongs to a class of phenolic compounds known for their diverse biological activities. Its molecular formula and specific stereochemistry contribute to its potential applications in various fields, particularly in pharmaceuticals and agrochemicals.

Involving this compound primarily include:

  • Alkene Formation: The compound can undergo reactions typical of alkenes, such as electrophilic addition and polymerization.
  • Hydroxylation: The presence of hydroxyl groups allows for further functionalization through hydroxylation reactions.
  • Condensation Reactions: The carbonyl group can participate in condensation reactions, forming larger molecular structures or derivatives.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

Research indicates that compounds similar to (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one exhibit various biological activities, including:

  • Antioxidant Properties: The hydroxyl groups contribute to radical scavenging activity, which is beneficial in preventing oxidative stress.
  • Anti-inflammatory Effects: Some studies suggest potential inhibition of inflammatory pathways, possibly through modulation of cytokine production.
  • Antimicrobial Activity: Similar phenolic compounds have shown efficacy against various bacterial and fungal strains, indicating potential applications in treating infections.

Several synthesis methods can be employed for producing this compound:

  • Multicomponent Reactions (MCRs): These reactions allow for the simultaneous formation of multiple bonds and functional groups, streamlining the synthesis process. MCRs are particularly useful for creating complex molecules from simpler precursors .
  • Green Chemistry Techniques: Methods such as microwave-assisted synthesis or ultrasound-assisted reactions can be utilized to enhance reaction efficiency while minimizing environmental impact .
  • Biomimetic Synthesis: Inspired by natural processes, this approach uses catalysts that mimic enzyme activity to achieve selective transformations .

The applications of (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one include:

  • Pharmaceuticals: Due to its potential anti-inflammatory and antioxidant properties, it may be developed into therapeutic agents.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed for use in crop protection products.
  • Cosmetics: The antioxidant activity makes it suitable for formulations aimed at skin health.

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies typically focus on:

  • Enzyme Inhibition: Investigating how the compound interacts with specific enzymes involved in metabolic pathways can reveal its potential therapeutic effects.
  • Receptor Binding Affinity: Understanding how well the compound binds to target receptors can inform its efficacy as a drug candidate.

Such studies often employ high-throughput screening methods to assess biological activity against various targets.

Several compounds share structural similarities with (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one, including:

Compound NameStructural FeaturesBiological Activity
4-HydroxycoumarinHydroxyl and carbonyl groupsAnticoagulant
ResveratrolHydroxyl groups on an aromatic ringAntioxidant, anti-inflammatory
CurcuminMultiple hydroxyl groups and conjugated double bondsAntioxidant, anti-cancer

Uniqueness

The uniqueness of (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one lies in its specific combination of a long aliphatic chain with phenolic functionalities, which may provide distinct pharmacokinetic properties compared to other phenolic compounds. This structural characteristic could enhance its solubility and bioavailability, making it a promising candidate for further development.

Use Classification

Cosmetics -> Tonic

Dates

Last modified: 04-14-2024

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